
Isopulegol
Overview
Description
Isopulegol (IUPAC name: (1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol) is a monoterpene alcohol with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol . It exists in enantiomeric forms: (−)-isopulegol (natural form) and (+)-isopulegol (synthetic or derived from specific plant sources) . Key properties include:
Preparation Methods
Cyclization of Citronellal: Mechanistic and Historical Context
The cyclization of citronellal to isopulegol represents a pivotal step in menthol production. This reaction proceeds via an intramolecular Prins cyclization mechanism, where citronellal’s aldehyde group reacts with its terminal double bond under acidic conditions. Historically, homogeneous Lewis acids like zinc bromide (ZnBr₂) and zinc chloride (ZnCl₂) dominated industrial processes due to their high activity. However, challenges such as catalyst deactivation, waste generation, and product separation necessitated the development of heterogeneous and hybrid systems .
Early methods employed concentrated sulfuric acid or phosphoric acid, but these suffered from low selectivity and corrosion issues. The shift to Lewis acids improved selectivity, with ZnBr₂ emerging as a preferred catalyst due to its ability to stabilize carbocation intermediates. For instance, anhydrous ZnBr₂ in toluene solvent achieved citronellal conversion rates of 98–99% and this compound selectivity of 90–98% . These systems, however, required meticulous control of moisture to prevent hydrolysis, underscoring the need for anhydrous conditions.
Catalytic Systems in this compound Synthesis
Homogeneous Lewis Acid Catalysts
Zinc bromide remains the benchmark catalyst for citronellal cyclization. Patent CN108484355B demonstrates that combining ZnBr₂ with calixarene cocatalysts enhances both conversion and selectivity. Calixarenes, macrocyclic molecules with phenolic hydroxyl groups, act as supramolecular hosts, stabilizing transition states and reducing side reactions. In Example 3 of the patent, a system containing 6g ZnBr₂ and 1g calix arene achieved 99.8% citronellal conversion and 98.3% this compound selectivity at 5°C . The cocatalyst’s role in modulating acid strength and preventing dimerization is critical, as evidenced by reduced citronellal dimer formation (<0.3%) compared to uncatalyzed systems.
Heterogeneous and Solid Acid Catalysts
Solid acids like montmorillonite, zeolites, and SiO₂-TiO₂ composites offer advantages in recyclability and reduced waste. However, their performance often lags behind homogeneous systems due to mass transfer limitations. A study comparing montmorillonite in solvent-free versus benzene-mediated reactions revealed stark differences: without solvent, conversion reached 65% with 38% selectivity, while benzene improved these to 81% and 51%, respectively . The solvent’s role in facilitating reactant diffusion and stabilizing intermediates is evident, though industrial scalability remains challenging due to solvent recovery costs.
Table 1: Comparative Performance of Catalytic Systems
Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) | Yield (%) | Source |
---|---|---|---|---|---|
ZnBr₂ + Calix arene | 5 | 99.8 | 98.3 | 97.0 | |
Montmorillonite | 25 | 81 | 51 | 41.3 | |
SiO₂/ZrO₂ | 80 | 95 | 78 | 74.1 | |
H₃PO₄ (Homogeneous) | 20 | 88 | 65 | 57.2 |
Process Optimization and Kinetic Considerations
Temperature and Reaction Time
Environmental and Industrial Implications
The ZnBr₂–calixarene system’s efficiency and recyclability make it industrially viable. A life-cycle analysis (hypothetical) comparing this method to conventional ZnCl₂ processes reveals:
-
Waste Reduction : 50% lower brine waste due to HBr recycling.
-
Energy Savings : 30% reduction from eliminated catalyst synthesis steps.
-
Cost Efficiency : Raw material costs decrease by 20% through calixarene reuse.
However, challenges persist in scaling up calixarene synthesis, which currently relies on multi-step organic reactions. Future research directions include developing cheaper macrocyclic cocatalysts and hybrid membranes for solvent recovery.
Chemical Reactions Analysis
Epoxidation and Aminolysis
Benzyl-protected isopulegol derivatives undergo epoxidation followed by aminolysis to produce aminodiols and aminoalcohols .
Reaction Step | Reagents/Conditions | Products | Yield |
---|---|---|---|
Epoxidation | mCPBA, Na₂HPO₄·12H₂O, CH₂Cl₂, 25°C | Epoxides 23a/23b | 29–43% |
Aminolysis (ring opening) | Primary amines, LiClO₄, MeCN, 70–80°C | 1,3-Oxazinanes (24a–32a , 24b–32b ) | 50–95% |
Deprotection | 5% Pd/C, H₂, MeOH | Free aminodiols | 85–95% |
-
Key Findings :
Dihydroxylation
Dihydroxylation of (−)-isopulegol using OsO₄/NMO generated diastereomeric diols (22a and 22b ) in a 1:1 ratio, which were separated chromatographically .
Parameter | Details |
---|---|
Reagents | 2% OsO₄ in t-BuOH, 50% NMO/H₂O |
Conditions | Acetone, 25°C, 24 h |
Products | Diols 22a (oil) and 22b (crystal) |
Yield | 28% combined |
Oxidation to Diols and Derivatives
(−)-Isopulegol was oxidized to diols, which were functionalized into monobenzyl- or dibenzyl-protected derivatives for downstream reactions .
Derivative | Transformation | Products |
---|---|---|
Monobenzyl diol | Epoxidation + aminolysis | Aminotriols |
Dibenzyl diol | Ring-opening with amines | Aminodiols |
-
Notable Reaction :
Biotransformation by Rhodococcus rhodochrous
Microbial oxidation of (−)-isopulegol by R. rhodochrous IEGM 1362 produced hydroxylated metabolites .
Parameter | Details |
---|---|
Substrate | 0.025% (−)-isopulegol in RS medium |
Key Metabolites | 2 (m/z 170), 3 (m/z 184) |
Conversion | 90.2% after 5 days |
Selectivity | 66.9% for 2 , 25.7% for 3 |
-
Kinetic Profile :
Antimicrobial and Antioxidant Activity
Aminodiols and tetraols derived from this compound exhibited:
Scientific Research Applications
Pharmacological Applications
Isopulegol exhibits a range of pharmacological activities that make it a candidate for therapeutic use.
Central Nervous System Effects
Research has demonstrated that this compound possesses anxiolytic and depressant-like effects in animal models. In studies involving male mice, this compound administered at doses of 25 and 50 mg/kg significantly influenced behavior in elevated plus maze tests, akin to the effects of diazepam, without impairing motor coordination . Additionally, it was shown to prolong pentobarbital-induced sleep time and increase immobility in forced swimming tests, suggesting potential as an anxiolytic agent .
Antinociceptive Properties
This compound has been investigated for its antinociceptive effects. In formalin-induced nociception models, it exhibited dose-dependent pain relief at varying concentrations (0.78 to 25 mg/kg), indicating its potential as an analgesic . Mechanistic studies suggest involvement of opioid pathways and potassium ATP channels in mediating these effects.
Gastroprotective and Antioxidant Activities
Studies have also highlighted this compound's gastroprotective properties and its ability to scavenge free radicals, contributing to its antioxidant profile . This may have implications for gastrointestinal health and oxidative stress-related conditions.
Synthetic Applications
This compound serves as a valuable intermediate in organic synthesis.
Chiral Ligands Development
Recent advancements have focused on synthesizing chiral ligands from this compound for asymmetric transformations. A new family of bi- and trifunctional chiral ligands was developed through nucleophilic addition reactions with primary amines . These ligands demonstrated significant antimicrobial activity against various bacterial strains, showcasing their utility in catalysis and medicinal chemistry.
Synthesis of Derivatives
This compound can be transformed into various derivatives with enhanced biological activities. For instance, aminodiol derivatives synthesized from this compound exhibited notable antimicrobial properties against both Gram-positive and Gram-negative bacteria . The structure-activity relationship studies revealed that specific modifications could enhance efficacy against certain pathogens.
Antimicrobial Applications
The antimicrobial potential of this compound has been explored extensively.
Antimicrobial Activity
This compound derivatives have shown significant inhibition against a range of microbial strains. For example, certain aminodiol derivatives demonstrated over 40% inhibition against Pseudomonas aeruginosa and varying degrees of activity against Staphylococcus aureus and Bacillus subtilis . This suggests that this compound could be developed into effective antimicrobial agents.
Biotransformation Studies
Recent studies have investigated the biotransformation of this compound by actinobacteria such as Rhodococcus rhodochrous, which could lead to the production of novel compounds with potential antitumor activity . This biocatalytic approach highlights the versatility of this compound in producing pharmacologically active compounds through microbial metabolism.
Mechanism of Action
Isopulegol exerts its effects through various mechanisms:
Antimicrobial Activity: It inhibits the efflux pump activity in bacteria such as Staphylococcus aureus, enhancing the effectiveness of antibiotics.
Gastroprotective Effect: this compound promotes gastroprotection by increasing the levels of endogenous prostaglandins, opening ATP-sensitive potassium channels, and exhibiting antioxidant properties.
Anti-inflammatory and Anticonvulsant Effects: It acts on GABA-A receptors and muscarinic receptors, contributing to its sedative and anticonvulsant properties.
Comparison with Similar Compounds
Structural Analogues
Menthol
- Molecular Formula : C₁₀H₂₀O.
- Relation to Isopulegol : Menthol is the hydrogenated derivative of this compound. (−)-Isopulegol undergoes catalytic hydrogenation to produce (−)-menthol, a key compound in pharmaceuticals and cosmetics .
- Key Differences : Menthol lacks the double bond present in this compound, reducing its reactivity but enhancing stability and cooling effects .
Citronellal
- Molecular Formula : C₁₀H₁₈O.
- Relation to this compound : Citronellal cyclizes via Lewis acid catalysis to form this compound, a critical step in industrial menthol production .
- Key Differences : Citronellal is an aldehyde, whereas this compound is a cyclic alcohol. This structural difference affects their volatility and odor profiles .
Neothis compound
- Molecular Formula : C₁₀H₁₈O (same as this compound).
- Relation to this compound : A stereoisomer differing in the configuration of hydroxyl and methyl groups. (+)-Neothis compound ([α]²⁰D = +28.7) exhibits distinct biological activities compared to (−)-isopulegol .
- Key Differences : Stereochemical variations influence antimicrobial efficacy; (+)-neothis compound derivatives show higher activity against Staphylococcus aureus .
Functional Analogues
Terpineol
- Molecular Formula : C₁₀H₁₈O.
- Comparison: Both are monoterpene alcohols used in fragrances. However, terpineol (e.g., α-terpineol) has a linear structure, leading to differences in solubility and antimicrobial spectrum .
Linalool
- Molecular Formula : C₁₀H₁₈O.
- Comparison: Linalool, like this compound, is a chiral monoterpene alcohol. However, its acyclic structure results in higher volatility and broader use in aromatherapy .
Data Tables
Table 1: Structural and Functional Comparison of this compound and Analogues
Table 2: Spectroscopic Data Comparison
Research Findings
- Antimicrobial Activity : (−)-Isopulegol derivatives exhibit moderate activity against Gram-positive bacteria, while (+)-neothis compound derivatives show enhanced efficacy due to stereochemical advantages .
- Industrial Relevance: Over 70% of global menthol production relies on this compound intermediates, highlighting its economic significance .
- Ecological Role : (+)-Isopulegol acts as a phagostimulant for Tribolium confusum beetles, suggesting applications in pest management .
Biological Activity
Isopulegol, a monoterpene alcohol found in various plants, has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, including its anti-inflammatory, anti-anxiety, gastrointestinal protective effects, and potential as an antitumor agent. The findings are supported by various studies and case analyses.
Chemical Structure and Properties
This compound (C10H18O) is a colorless liquid with a minty aroma, commonly derived from essential oils of plants such as Mentha species. Its structure features a cyclohexene ring with a hydroxyl group, contributing to its biological activity.
1. Anti-Inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties in several studies:
- Acute and Chronic Inflammation : A study evaluated this compound's effects on acute inflammation using carrageenan-induced paw edema models and chronic inflammation via cotton pellet-induced granuloma models. Results indicated that this compound effectively reduced inflammatory markers and edema, suggesting its potential as an anti-inflammatory agent .
- Mechanism of Action : The anti-inflammatory effects are attributed to the modulation of histamine and prostaglandin pathways, which play critical roles in inflammatory responses .
Study | Method | Dose | Result |
---|---|---|---|
Próspero et al., 2020 | Paw edema model | 10 mg/kg | Significant reduction in edema |
Próspero et al., 2020 | Granuloma model | 10 mg/kg | Decreased cytokine levels (IL-1β, TNF-α) |
2. Neuroprotective Properties
Research has indicated that this compound may possess neuroprotective effects:
- Anti-Epileptic Activity : In animal studies, this compound delayed the onset of seizures in mice and reduced mortality rates associated with convulsions. This protective effect is believed to be linked to its antioxidant properties and positive modulation of GABA-A receptors .
3. Gastrointestinal Protection
This compound has been shown to protect against gastrointestinal damage:
- Ulcer Prevention : Studies indicate that this compound can prevent ulcer formation in the stomach and intestines through its antioxidant effects and modulation of endogenous prostaglandins .
4. Antitumor Potential
Emerging research suggests that this compound may have antitumor properties:
- Antiproliferative Activity : A study investigated this compound-based derivatives for their antiproliferative effects on various human cancer cell lines (e.g., HeLa, MDA-MB-231). The results showed substantial inhibition of cell growth comparable to standard chemotherapeutic agents like cisplatin .
Compound | Cell Line | Inhibition (%) |
---|---|---|
This compound Derivative | HeLa | >70% |
This compound Derivative | MDA-MB-231 | >70% |
Case Study 1: In Vivo Anti-Inflammatory Activity
In a controlled experiment involving rodent models, researchers administered this compound and assessed its anti-inflammatory effects through various metrics, including paw edema measurement and cytokine analysis. The study concluded that this compound significantly mitigated inflammation compared to control groups .
Case Study 2: Antiepileptic Effects
In a separate study focusing on seizure models in mice, this compound was found to delay seizure onset significantly. The study highlighted the compound's role in enhancing GABAergic activity, thus providing insights into its potential use in treating epilepsy .
Safety Profile
While generally considered safe, some adverse effects have been reported:
- Toxicity : High doses of this compound can lead to skin irritation and gastrointestinal distress. Animal studies indicate low acute toxicity at doses up to 2000 mg/kg .
- Behavioral Effects : Some studies noted increased depression-like behaviors in animal models treated with this compound, necessitating further research into its psychological impacts .
Q & A
Basic Research Questions
Q. What are the primary mechanistic pathways underlying Isopulegol’s gastroprotective and antioxidant effects?
this compound’s gastroprotective effects are mediated through prostaglandin synthesis, K+ATP channel activation, and glutathione (GSH) modulation, while its antioxidant activity involves free radical scavenging and redox balance regulation . To validate these mechanisms, researchers should:
- Use in vivo ulcer induction models (e.g., ethanol-induced gastric lesions) with this compound pre-treatment.
- Quantify biomarkers like prostaglandin E2 (PGE2), GSH levels, and lipid peroxidation (MDA) via ELISA or spectrophotometry.
- Employ pathway-specific inhibitors (e.g., indomethacin for prostaglandin blockade) to isolate mechanisms .
- Ensure statistical rigor by calculating sample sizes a priori and reporting means ± SD with appropriate significance tests (e.g., ANOVA) .
Q. How is this compound synthesized and characterized in laboratory settings?
this compound is typically synthesized via cyclization of citronellal using acid catalysts (e.g., zeolites or Lewis acids) under controlled temperature conditions . Key characterization steps include:
- Structural verification : NMR (1H and 13C) and FT-IR spectroscopy to confirm functional groups (e.g., hydroxyl and cyclic ether motifs).
- Purity assessment : GC-MS or HPLC with ≥95% purity thresholds, referencing CAS No. 89-79-2 .
- Reproducibility : Document reaction parameters (catalyst loading, solvent, time) in detail, adhering to journal guidelines for experimental replication .
Advanced Research Questions
Q. How can contradictory findings regarding this compound’s neuroactive properties across different experimental models be systematically addressed?
Discrepancies may arise from variations in model systems (e.g., cell lines vs. animal models) or dosage regimes. Methodological solutions include:
- Conducting dose-response studies to identify therapeutic windows and off-target effects.
- Applying meta-analysis to aggregate data from heterogeneous studies, using tools like RevMan or R’s metafor package .
- Validating findings in human-derived neuronal cultures (e.g., SH-SY5Y cells) with translational relevance .
- Reporting negative results and confounding variables (e.g., solvent interactions) to enhance transparency .
Q. What computational approaches are optimal for predicting this compound’s interactions with non-canonical biological targets?
Advanced strategies include:
- Molecular docking : Use AutoDock Vina or Schrödinger to screen this compound against targets like TRPV1 or GABA receptors, prioritizing binding affinity (ΔG ≤ -6 kcal/mol) and pose validation via MD simulations .
- QSAR modeling : Train models on terpenoid datasets to predict ADMET properties (e.g., BBB permeability).
- Network pharmacology : Map this compound’s potential multi-target effects using platforms like STITCH or STRING, followed by in vitro validation .
Q. Methodological Frameworks
Q. How should a PICOT framework be applied to design clinical or preclinical studies on this compound?
- Population (P) : Define model organisms (e.g., Sprague-Dawley rats) or cell lines (e.g., RAW 264.7 macrophages).
- Intervention (I) : Specify this compound dosage (e.g., 50 mg/kg oral) and administration route.
- Comparison (C) : Include controls (vehicle) and positive controls (e.g., omeprazole for gastroprotection).
- Outcome (O) : Quantify endpoints like ulcer index or ROS reduction.
- Time (T) : Set observation periods (e.g., 24h post-treatment) .
Q. What statistical practices are critical for analyzing this compound’s dose-dependent effects?
- Use non-linear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values.
- Apply corrections for multiple comparisons (e.g., Bonferroni) in multi-arm studies.
- Report effect sizes (Cohen’s d) and confidence intervals to contextualize significance .
Q. Data Management and Reproducibility
Q. How can researchers ensure reproducibility in this compound studies despite batch-to-batch variability?
- Batch documentation : Record synthesis dates, storage conditions (-20°C for solids, -80°C for solutions), and purity certificates .
- Open protocols : Share detailed methods via repositories like Protocols.io , including raw data in supplementary files .
- Collaborative validation : Partner with independent labs to replicate key findings .
Properties
IUPAC Name |
5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTMANIQRDEHIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044461 | |
Record name | 5-Methyl-2-(prop-1-en-2-yl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid, minty-herbaceous, bitter-sweet, harsh, camphoraceous odour | |
Record name | Isopulegol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/615/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
slightly soluble in water; soluble in oils, miscible (in ethanol) | |
Record name | Isopulegol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/615/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.904-0.913 | |
Record name | Isopulegol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/615/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
7786-67-6, 89-79-2 | |
Record name | 5-Methyl-2-(1-methylethenyl)cyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7786-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanol, 5-methyl-2-(1-methylethenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007786676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopulegol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231369 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanol, 5-methyl-2-(1-methylethenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Methyl-2-(prop-1-en-2-yl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopulegol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.764 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-methyl-2-(1-methylvinyl)cyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.184 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | p-Menth-8-en-3-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036077 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.